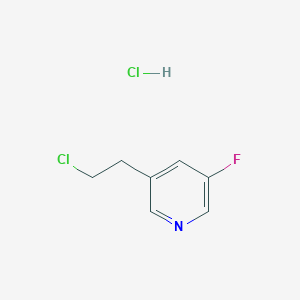

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 2-chloroethylamine with 5-fluoropyridine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and filtration, are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its reactivity makes it a valuable intermediate in organic synthesis.

Mécanisme D'action

The mechanism by which 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include interactions with nucleic acids or proteins.

Comparaison Avec Des Composés Similaires

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Carmustine (1,3-Bis(2-chloroethyl)-1-nitrosourea)

Uniqueness: 3-(2-Chloroethyl)-5-fluoropyridine hydrochloride stands out due to its fluorine atom, which imparts unique chemical properties compared to its non-fluorinated counterparts. This fluorine atom can enhance the compound's reactivity and stability, making it more suitable for certain applications.

Activité Biologique

3-(2-Chloroethyl)-5-fluoropyridine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to cancer treatment and other therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps, typically starting from 5-fluoropyridine. The chlorination and subsequent alkylation processes are crucial for introducing the chloroethyl group. Various synthetic routes have been explored, emphasizing the importance of optimizing yields and purity for biological testing.

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis. It acts as a prodrug that releases active metabolites capable of inhibiting DNA replication and RNA transcription. This mechanism is particularly relevant in the context of cancer cells, which often exhibit rapid proliferation.

Anticancer Properties

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies involving L1210 mouse leukemia cells showed significant inhibition of cell proliferation with IC50 values in the nanomolar range, indicating strong anticancer potential . The compound's effectiveness is enhanced by its ability to release active metabolites that disrupt cellular processes critical for tumor growth.

Case Studies

- L1210 Mouse Leukemia Cells : In a study assessing the compound's efficacy against L1210 cells, it was observed that the addition of thymidine could reverse growth inhibition, suggesting that the compound's mechanism involves interference with nucleotide metabolism .

- Solid Tumors : In preclinical models, this compound has shown promise in treating solid tumors. Its ability to penetrate cellular membranes and release active forms within cancer cells contributes to its therapeutic effectiveness.

Comparative Biological Activity Table

| Compound | IC50 (nM) | Target Cell Type | Mechanism of Action |

|---|---|---|---|

| 3-(2-Chloroethyl)-5-fluoropyridine HCl | <50 | L1210 Mouse Leukemia Cells | Inhibition of DNA/RNA synthesis |

| Other Fluorinated Compounds | Varies | Various Cancer Lines | Diverse mechanisms including topoisomerase inhibition |

Research Findings

Recent studies have highlighted the compound's potential not just as an anticancer agent but also as a candidate for addressing multidrug resistance (MDR) in cancer therapy. By modifying efflux pump activity, it may enhance the efficacy of other chemotherapeutic agents .

Propriétés

IUPAC Name |

3-(2-chloroethyl)-5-fluoropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c8-2-1-6-3-7(9)5-10-4-6;/h3-5H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDBTWCAVBUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.